REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:11]=[C:10]2[C:5]([CH:6]=[CH:7][CH:8]=[N+:9]2[O-])=[CH:4][CH:3]=1.C[Si]([C:17]#[N:18])(C)C.CN(C)C(Cl)=O>ClCCCl>[CH3:1][C:2]1[CH:11]=[C:10]2[C:5]([CH:6]=[CH:7][C:8]([C:17]#[N:18])=[N:9]2)=[CH:4][CH:3]=1
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Name
|
|
Quantity
|
18.3 g
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Type
|
reactant
|
Smiles
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CC1=CC=C2C=CC=[N+](C2=C1)[O-]
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Name
|
|
Quantity
|
30.8 mL
|
Type
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reactant
|
Smiles
|
C[Si](C)(C)C#N
|
Name
|
|
Quantity
|
750 mL
|
Type
|
solvent
|
Smiles
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ClCCCl
|
Name
|
|
Quantity
|
21.2 mL
|
Type
|
reactant
|
Smiles
|
CN(C(=O)Cl)C
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Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
stirred at room temperature overnight
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Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solution was quenched slowly with a sat. solution of sodium bicarbonate
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Type
|
ADDITION
|
Details
|
diluted with water
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Type
|
EXTRACTION
|
Details
|
extracted two times with dichloromethane
|
Type
|
DRY_WITH_MATERIAL
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Details
|
The combined organic extracts were dried (MgSO4)
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Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to give the crude compound
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |